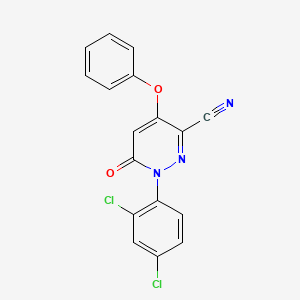

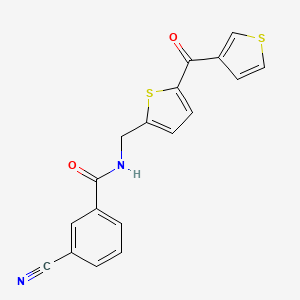

![molecular formula C16H18ClN3OS B2494505 N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-哌啶基乙酰胺 CAS No. 101436-55-9](/img/structure/B2494505.png)

N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-哌啶基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves reacting specific chloroacetamido derivatives with piperidine, indicating a versatile approach for constructing the piperidinoacetamide backbone. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involved the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine in a specific ratio, showcasing a method that could potentially be adapted for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant interactions that define their three-dimensional conformation. For example, in the case of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the acetamide and 1,3,4-thiadiazole units are twisted relative to each other, and specific intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal structure (Ismailova et al., 2014).

Chemical Reactions and Properties

The reactivity of similar compounds involves interactions with the CB1 cannabinoid receptor, highlighting their potential for biological activity. For example, molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 receptor have provided insights into the conformational preferences and binding mechanisms of such molecules (Shim et al., 2002).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, of related compounds have been characterized to facilitate understanding of their chemical behavior. For instance, the detailed crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been elucidated, providing insights into the intermolecular interactions and arrangement in the solid state (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of closely related compounds, such as their reactivity towards various reagents and conditions, highlight the potential versatility and applicability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide in different chemical contexts. Studies on similar molecules have explored their pharmacological potential and interactions with biological targets, providing a foundation for understanding the chemical properties of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide (Shim et al., 2002).

科学研究应用

抗菌和抗酶潜力

一项研究专注于合成各种乙酰胺的N-取代衍生物,包括类似于N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-哌啶基乙酰胺的分子,展示了它们的抗菌和抗酶特性。这些化合物对革兰氏阴性和革兰氏阳性细菌菌株表现出有希望的抗菌活性,其中一些对革兰氏阴性细菌菌株有良好的抑制作用。该研究还评估了它们对脂氧合酶(LOX)酶的影响,表明对该酶的潜力较低。这项研究提供了对这些合成分子的细胞毒行为的见解 (Nafeesa et al., 2017)。

合成和结构表征

另一项研究涉及合成具有氮杂环和1,3,4-噁二唑杂环核的类似乙酰胺衍生物。利用各种光谱技术确认了这些化合物的结构。抗菌活性评估显示对各种细菌菌株,特别是革兰氏阴性菌株,具有中等的抑制潜力。这项研究提供了对这些化合物的结构方面和潜在抗菌应用的理解 (Iqbal et al., 2017)。

晶体学和分子相互作用

研究集中在与目标化合物密切相关的乙酰胺化合物的晶体学研究上。研究发现,氯苯环与噻唑环呈一定角度定向,分子通过分子间相互作用连接,以锯齿状方式形成链。这项研究有助于理解这类化合物的分子相互作用和结构定向 (Saravanan等,2016)。

抗微生物活性

一项针对与目标化合物结构相似的化合物的合成研究旨在评估其微生物活性。合成的化合物对各种细菌菌株,包括大肠杆菌、枯草杆菌、甲氧西林敏感和甲氧西林耐药金黄色葡萄球菌以及白念珠菌,表现出中等的抗微生物活性 (Ovonramwen et al., 2019)。

未来方向

The future directions for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide” and similar compounds could involve further exploration of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds have shown promising antimicrobial and antiproliferative activities , indicating potential for future research and development.

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c17-13-6-4-12(5-7-13)14-11-22-16(18-14)19-15(21)10-20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPOQESZEQXKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

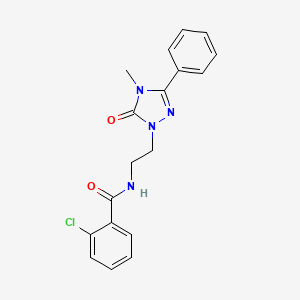

![1,5-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B2494424.png)

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

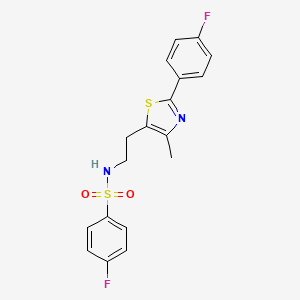

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

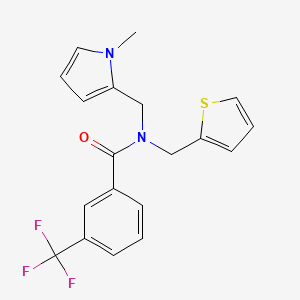

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)